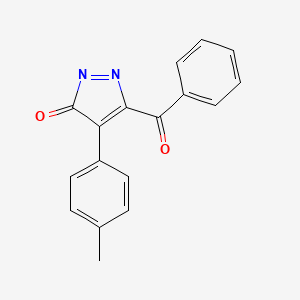![molecular formula C19H27NO2 B12903952 4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one CAS No. 84024-53-3](/img/structure/B12903952.png)
4-[1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is a complex organic compound featuring a cyclohexanone core with a hydroxyphenyl and pyrrolidinyl propyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone typically involves multi-step organic reactions. One common approach is the condensation of cyclohexanone with a suitable phenyl and pyrrolidinyl propyl precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated reaction monitoring and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction could produce cyclohexanol derivatives.
Applications De Recherche Scientifique
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one: A synthetic cathinone with similar structural features.
Pyrrolidinyl benzonitrile derivatives: Compounds with pyrrolidinyl groups that exhibit similar biological activities.
Uniqueness
4-(1-Hydroxy-1-phenyl-3-(pyrrolidin-1-yl)propyl)cyclohexanone is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84024-53-3 |
|---|---|
Formule moléculaire |
C19H27NO2 |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-(1-hydroxy-1-phenyl-3-pyrrolidin-1-ylpropyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H27NO2/c21-18-10-8-17(9-11-18)19(22,16-6-2-1-3-7-16)12-15-20-13-4-5-14-20/h1-3,6-7,17,22H,4-5,8-15H2 |
Clé InChI |
NNZIMZHJYUVMCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC(C2CCC(=O)CC2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)

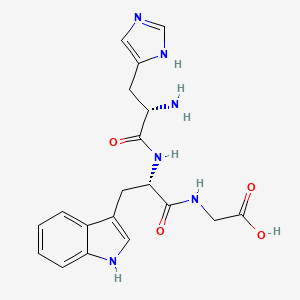
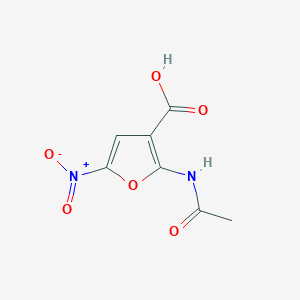
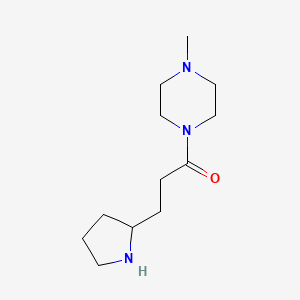
![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)
![Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12903915.png)

![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
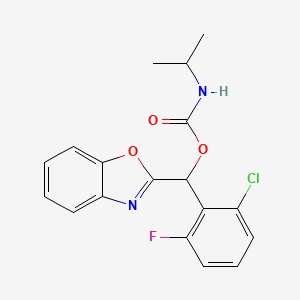
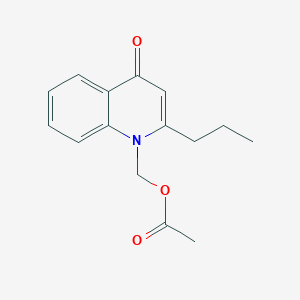
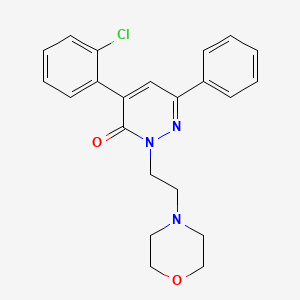
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
